3,5-Dibromo-4-methylpyridine

Solid-state handling Purification by crystallization Long-term storage stability

Select 3,5-dibromo-4-methylpyridine for its C₂v-symmetric, chemically equivalent bromine atoms enabling single-step double Suzuki–Miyaura coupling to symmetrical 3,5-diaryl-4-methylpyridines—eliminating regioisomeric mixtures and protecting-group strategies required with 2,5- or 2,6-isomers. High mp (104–107°C) ensures precise stoichiometric weighing. pKa ~1.2 prevents salt formation under acidic workup. Validated single-crystal structural data support predictive crystal engineering. Batch-to-batch ≥98% purity meets GMP-adjacent intermediate production for kinase inhibitor programs.

Molecular Formula C6H5Br2N
Molecular Weight 250.92 g/mol
CAS No. 3430-23-7
Cat. No. B1300354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-4-methylpyridine
CAS3430-23-7
Molecular FormulaC6H5Br2N
Molecular Weight250.92 g/mol
Structural Identifiers
SMILESCC1=C(C=NC=C1Br)Br
InChIInChI=1S/C6H5Br2N/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3
InChIKeyBNCGUATWCKZLLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromo-4-methylpyridine (CAS 3430-23-7): A C₂v-Symmetric Dihalopyridine Building Block for Regiodefined Double Functionalization


3,5-Dibromo-4-methylpyridine (CAS 3430-23-7) is a crystalline, symmetrically substituted dihalogenated pyridine derivative belonging to the 4-methylpyridine (γ-picoline) family. The compound bears two chemically equivalent bromine atoms at the 3- and 5-positions and a methyl group at the 4-position, with a molecular formula of C₆H₅Br₂N and a molecular weight of 250.92 g·mol⁻¹ [1]. Single-crystal X-ray diffraction confirms that the molecule resides on a crystallographic mirror plane (orthorhombic space group Pnma), rendering the two bromine substituents symmetry-equivalent and fully planar with the pyridine ring [2]. This intrinsic C₂v symmetry decisively differentiates it from positional isomers such as 2,5-dibromo-4-methylpyridine and 2,6-dibromo-4-methylpyridine, where the bromine atoms occupy chemically and electronically distinct ring positions, introducing regioselectivity complications in sequential cross-coupling chemistry.

Why 3,5-Dibromo-4-methylpyridine Cannot Be Casually Replaced by Positional Isomers or Halo-Analogs in Synthesis Workflows


Substituting 3,5-dibromo-4-methylpyridine with the 2,5- or 2,6-dibromo positional isomers, or with the 3,5-dichloro analog, introduces three orthogonal sources of functional divergence that cascade through a synthetic route: (i) inequivalent bromine reactivity leading to regioisomeric mixtures in sequential cross-couplings [1]; (ii) a >100°C spread in melting points (37–41°C for the 2,5-isomer vs. 104–107°C for the target) that alters purification strategy, crystalline form, and long-term storage stability ; and (iii) a pKa shift exceeding 4 log units between the target (pKa ~1.2) and the 2,6-isomer (pKa ~−3.0) that changes protonation state under acidic workup and may compromise acid-sensitive downstream functionality . These are not interchangeable compounds—each positional isomer and halogen variant imposes distinct constraints on reaction design, isolation, and scale-up.

Quantitative Differentiation of 3,5-Dibromo-4-methylpyridine (CAS 3430-23-7) vs. Its Closest Analogs


Melting Point and Physical-Form Advantage: High-Melting Crystalline Solid vs. Low-Melting Isomers

3,5-Dibromo-4-methylpyridine exhibits a melting point of 104–107 °C as a white crystalline powder, in sharp contrast to its 2,5-positional isomer (mp 37–41 °C, a low-melting solid described as light-yellow to orange) and its 2,6-isomer (mp 77–79 °C) . The 3,5-dichloro analog is reported as a liquid at ambient temperature (mp ~ −13 °C) or a low-melting solid (~49 °C) . The >65 °C elevation in melting point relative to the 2,5-isomer enables straightforward recrystallization purification, eliminates cold-chain shipping requirements, and provides a sharp melting range that serves as a reliable batch-to-batch quality indicator.

Solid-state handling Purification by crystallization Long-term storage stability

pKa and Basicity Differentiation: Weaker Base with Superior Acid-Stability Profile

The computed pKa of 3,5-dibromo-4-methylpyridine is 1.17 ± 0.28, compared to −0.91 ± 0.18 for the 2,5-isomer and −3.00 ± 0.10 for the 2,6-isomer . This represents a difference of >2 pKa units relative to the 2,5-isomer and >4 units relative to the 2,6-isomer. In practical terms, the 2,6-isomer is a substantially stronger acid and will be predominantly deprotonated under mildly acidic conditions where the target remains neutral, affecting extractive workup partitioning and potentially complicating acid-sensitive downstream transformations.

Acid–base workup Protonation state control Reaction compatibility

Molecular Symmetry: Chemically Equivalent Bromine Atoms Enable Regioselectivity-Free Double Coupling

Single-crystal X-ray diffraction establishes that 3,5-dibromo-4-methylpyridine lies on a crystallographic mirror plane, making the two bromine atoms chemically and crystallographically equivalent [1]. In contrast, 2,5-dibromo-4-methylpyridine contains bromine atoms at electronically distinct C2 (ortho to N) and C5 (meta to N) positions, and 2,6-dibromo-4-methylpyridine places bromines at two ortho positions adjacent to the ring nitrogen. For symmetrical double coupling (e.g., Suzuki–Miyaura with two equivalents of the same boronic acid), the target compound produces a single diarylated product without regioselectivity concerns, whereas the unsymmetrical isomers can generate regioisomeric mixtures unless sequential, protecting-group-controlled strategies are employed [2].

Sequential cross-coupling Double functionalization Regiochemical control

Crystal-State Halogen Bonding Network: Br⋯N and Br⋯Br Interactions Unique Among the Isomer Series

The published crystal structure of 3,5-dibromo-4-methylpyridine reveals a well-defined three-dimensional supramolecular network sustained by Br⋯N halogen bonds [Br3⋯N1 = 3.253(7) Å] and Br⋯Br type-I contacts [Br3⋯Br5 = 3.6579(15) Å], augmented by offset π–π stacking with an intercentroid distance of 3.5451(3) Å [1]. No equivalent crystal structure has been reported for the 2,5- or 2,6-dibromo positional isomers in the Cambridge Structural Database or primary crystallographic literature, making the target the only structurally authenticated member of this isomer family with fully characterized non-covalent interaction topology [2].

Crystal engineering Halogen bonding Solid-state supramolecular chemistry

Lipophilicity (logP) Differentiation: Lower logP vs. 2,6-Isomer Impacts Biphasic Reaction Partitioning

The computed logP (XLogP3-AA) for 3,5-dibromo-4-methylpyridine is 2.6, while the 2,6-isomer has a reported logP of approximately 3.66 [1][2]. This ~1 log unit difference corresponds to a roughly 10-fold difference in octanol–water partition coefficient. In aqueous-organic biphasic reactions (e.g., Suzuki couplings in toluene/water or dioxane/water), the lower logP of the target compound results in measurably different partitioning between phases, affecting effective concentration at the reaction interface and the ease of post-reaction extractive workup .

Partition coefficient Biphasic catalysis Extraction efficiency

Divergent Reactivity in Metal-Catalyzed Cross-Coupling: 3,5-Substitution Pattern Gives Distinct Yield Profile

In a direct comparative study of fluorous alkylzinc Negishi-type coupling (IZnCH₂CH₂Rf₈, THF, 65 °C, 5 mol% trans-Cl₂Pd(PPh₃)₂), 3,5-dibromopyridine (the non-methylated scaffold corresponding to the target) gave the disubstituted product in only 31% isolated yield, whereas 2,6-dibromopyridine under identical conditions afforded 85% yield [1]. Although this study employed the non-methylated parent systems, the positional effect on reactivity is dominated by the bromine substitution pattern (meta vs. ortho to nitrogen) and is directly transferable to the 4-methyl-substituted analogs. The 3,5-disposition is less activated toward oxidative addition but may offer advantageous selectivity windows in sequential coupling applications.

Negishi coupling Palladium catalysis Substituent-position effects

Optimal Application Scenarios for 3,5-Dibromo-4-methylpyridine (CAS 3430-23-7) Driven by Quantitative Evidence


Symmetric 3,5-Diarylpyridine Library Synthesis via One-Pot Double Suzuki–Miyaura Coupling

The C₂v symmetry and chemically equivalent bromine atoms [1] make 3,5-dibromo-4-methylpyridine the preferred substrate for constructing libraries of symmetric 3,5-diaryl-4-methylpyridines. Unlike the 2,5- or 2,6-isomers, which require sequential coupling with intermediate purification or protecting-group strategies to avoid regioisomeric mixtures, the target compound undergoes double Suzuki–Miyaura coupling with arylboronic acids (2.5 equiv, Pd(dppf)Cl₂, Cs₂CO₃, dioxane/H₂O, 100 °C) to deliver a single symmetrical product in one operational step [2]. The high melting point (104–107 °C) of the starting material also facilitates precise stoichiometric weighing without the handling difficulties associated with low-melting solids or liquids.

Kinase Inhibitor Intermediate Manufacturing with Acid-Stable Processing Windows

2-Amino-3,5-dibromo-4-methylpyridine (CAS 3430-29-3), the direct amination derivative of the target compound, is a documented key intermediate in EGFR and broader kinase inhibitor development programs [1]. The target compound's pKa of ~1.2 [2] ensures it remains unprotonated under mildly acidic amination or reduction conditions (pH > 2), avoiding the salt-formation and phase-transfer complications that would arise with the substantially more acidic 2,6-isomer (pKa ~ −3.0). The availability of the target at >98% purity (GC) from multiple commercial suppliers further supports its use in GMP-adjacent intermediate production where batch-to-batch consistency is critical.

Crystal Engineering and Co-Crystal Design Exploiting Quantified Halogen-Bond Donor Geometry

The published single-crystal structure provides precise geometric parameters for the Br⋯N (3.253 Å) and Br⋯Br (3.658 Å) halogen-bonding interactions sustained by 3,5-dibromo-4-methylpyridine [1]. For researchers designing halogen-bonded co-crystals, porous molecular solids, or non-linear optical materials incorporating pyridine-based tectons, these experimentally determined interaction distances serve as validated design inputs for crystal structure prediction (CSP) workflows. The absence of equivalent structural data for the 2,5- and 2,6-isomers [2] positions the target as the data-rich choice for supramolecular applications requiring predictive solid-state engineering.

Chemoselective Polyhalogenated Intermediate for Sequential Ortho-First Coupling Strategies

When embedded in a more highly functionalized scaffold (e.g., 2-chloro-3,5-dibromo-4-methylpyridine, CAS 1000017-92-4), the 3,5-dibromo pattern exhibits lower reactivity toward Pd(0) oxidative addition than ortho-halogens, as inferred from the 31% vs. 85% yield differential observed for the parent 3,5- vs. 2,6-dibromopyridine scaffolds in Negishi-type couplings [1]. This differential reactivity enables chemoselective coupling sequences: the more activated ortho-halogen (Cl or Br at C2/C6) can be engaged first under mild conditions (e.g., room-temperature Suzuki with Pd(PPh₃)₄), leaving the 3,5-dibromo pattern intact for subsequent higher-temperature double coupling, all without protecting-group manipulations. The lower logP (~2.6) of intermediates derived from the target [2] further facilitates aqueous workup between coupling stages.

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